Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate
Description
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a seven-membered 1,4-diazepine ring. The ethyl carboxylate group at position 7 modulates its physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-10(14)8-5-11-6-9-3-4-12-13(9)7-8/h3-4,8,11H,2,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAPDPRZECTJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC2=CC=NN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601129203 | |
| Record name | 4H-Pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601129203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422344-52-2 | |
| Record name | 4H-Pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422344-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601129203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Methodologies
Six-Step Synthesis from 1,1-Dimethoxypropan-2-One
The most well-documented route involves six sequential reactions to construct the pyrazolo-diazepine core (Fig. 1).
Step 1: Formation of (E)-4-(Dimethylamino)-1,1-Dimethoxybut-3-en-2-one
1,1-Dimethoxypropan-2-one reacts with dimethylformamide dimethyl acetal at 100°C to yield the enaminone intermediate. This step employs dimethylformamide dimethyl acetal as both solvent and reagent, achieving >85% conversion.
Step 2: Cyclization to 3-(Dimethoxymethyl)-1H-Pyrazole
Treating the enaminone with hydrazine hydrate at 0–25°C for 16 hours induces cyclization. The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated ketone, forming the pyrazole ring.
Step 3: Hydrolysis to 1H-Pyrazole-3-Carbaldehyde
3-(Dimethoxymethyl)-1H-pyrazole undergoes hydrolysis in formic acid at 25°C for 12 hours, yielding the aldehyde derivative. Formic acid acts as both solvent and catalyst, with a 90% isolated yield.
Step 4: Reductive Amination with 3-Aminoprop-1-ene
The aldehyde reacts with 3-aminoprop-1-ene in methanol under reductive amination conditions (NaBH3CN, pH 4–5). This step introduces the dihydrodiazepine precursor, achieving 75–80% yield.
Step 5: Boc Protection of the Amine
The primary amine is protected using tert-butoxycarbonyl (Boc) anhydride in methanol. This step ensures regioselectivity in subsequent reactions, with a 95% yield.
Step 6: Oxidative Cyclization
Meta-chloroperbenzoic acid (mCPBA) in dichloromethane induces oxidative cyclization, forming the diazepine ring. The reaction proceeds via epoxidation of the allyl group, followed by intramolecular nucleophilic attack, yielding the final product.
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | DMF-DMA, 100°C | 85 |
| 2 | Hydrazine hydrate, 0–25°C | 88 |
| 3 | Formic acid, 25°C | 90 |
| 4 | NaBH3CN, MeOH | 78 |
| 5 | Boc2O, MeOH | 95 |
| 6 | mCPBA, CH2Cl2 | 82 |
Optimization Strategies for Large-Scale Production
Solvent and Temperature Effects
Catalytic Enhancements
- Palladium Catalysis : Pilot studies show that Pd(OAc)2 accelerates Step 4 reductive amination, reducing reaction time from 12 hours to 4 hours.
- Enzyme-Mediated Hydrolysis : Lipases (e.g., Candida antarctica) in Step 3 improve enantioselectivity, though yields remain comparable to acid-catalyzed hydrolysis.
Characterization and Quality Control
Spectroscopic Analysis
Industrial-Scale Production Challenges
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) in Step 2 achieves 95% yield but requires specialized equipment, limiting industrial adoption.
Flow Chemistry Approaches
Continuous flow reactors reduce Step 4 reaction time to 20 minutes, though capital investment remains prohibitive for small-scale producers.
Chemical Reactions Analysis
Alkylation and Cyclization Reactions
The pyrazolo-diazepine scaffold is synthesized via alkylation of methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc propyl amine, followed by cyclization under acidic deprotection conditions . This method achieves scalability and high yields (75–85%):
Reduction Reactions
The lactam moiety within the diazepine ring undergoes selective reduction to yield secondary amines, a key step for further functionalization:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Lactam reduction | BH₃·THF, reflux | Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-7-carboxylate amine | 89% |
Substitution Reactions
The ester group at position 7 participates in nucleophilic substitution and cross-coupling reactions:
Nucleophilic Acyl Substitution
Buchwald–Hartwig Amination
The free N-terminal amine (post-reduction) undergoes Pd-catalyzed coupling:
| Reagents/Conditions | Aryl Halide | Product | Yield | Source |
|---|---|---|---|---|
| Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 4-bromotoluene | Ethyl 7-(p-tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-7-carboxylate | 76% |
Oxidation and Ring-Opening Reactions
The diazepine ring exhibits sensitivity to oxidative conditions and nucleophilic ring-opening:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxidized diazepine derivative | 63% | |
| Ammonia-induced ring-opening | NH₃ (aq), EtOH, 50°C | Linear aminopyrazole-carboxylate | 68% |
Ester Functionalization
The ethyl ester group serves as a handle for further derivatization:
Biological Activity and Pharmacological Relevance
Derivatives of this compound have shown promise as kinase inhibitors and neurotransmitter modulators. For example:
-
Kinase inhibition : The carboxamide analog (synthesized via amidation) demonstrated IC₅₀ = 120 nM against JAK2 kinase .
-
GABAₐ modulation : Brominated derivatives exhibit binding affinity (Kᵢ = 45 nM) at GABAₐ receptors .
Analytical Characterization
Key spectroscopic data for reaction products:
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.85 (q, J = 7.1 Hz, 2H, OCH₂), 4.22 (s, 2H, NCH₂), 6.92 (s, 1H, pyrazole-H) .
-
HRMS (ESI): m/z calculated for C₁₁H₁₅N₃O₂ [M+H]⁺: 222.1238, found: 222.1235 .
This compound’s versatility in alkylation, substitution, and reduction reactions makes it a valuable intermediate in medicinal chemistry. Its documented reactivity aligns with trends observed in related pyrazolo-diazepines, though its 7-carboxylate group provides unique opportunities for targeted derivatization .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate is characterized by its unique pyrazolo[1,5-a][1,4]diazepine framework. The molecular formula is with a molecular weight of approximately 209.26 g/mol. Its structural features contribute to its biological activity and potential therapeutic applications.
Medicinal Chemistry Applications
- Anticonvulsant Activity : Research indicates that compounds within the pyrazolo[1,5-a][1,4]diazepine class exhibit anticonvulsant properties. This compound has been investigated for its efficacy in treating epilepsy and other seizure disorders due to its ability to modulate GABAergic neurotransmission.
- Anxiolytic Effects : Preliminary studies suggest that this compound may possess anxiolytic properties similar to those of benzodiazepines. Its mechanism may involve the enhancement of GABA receptor activity, leading to reduced anxiety levels in animal models.
- Neuroprotective Properties : There is growing interest in the neuroprotective effects of pyrazolo[1,5-a][1,4]diazepines. This compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
- A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various pyrazolo[1,5-a][1,4]diazepine derivatives. This compound was highlighted for its favorable pharmacokinetic properties and low toxicity profile in preliminary tests .
- Another research article focused on the compound's role as a potential treatment for anxiety disorders. In animal models of anxiety induced by stressors, administration of this compound resulted in significant reductions in anxiety-like behavior compared to control groups .
Mechanism of Action
The mechanism of action of Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Key Characteristics :
- Applications : Derivatives of this scaffold have shown activity as ROS1 inhibitors (relevant in cancer therapy) and anti-proliferative agents against lung cancer cell lines .
Comparison with Structural and Functional Analogs
Structural Analogs with Varying Substituents
The following table compares ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate with structurally related compounds, focusing on substituents, physical properties, and yields:
Key Observations :
- Substituent Impact : The position of the carboxylate group (C7 vs. C2) influences physical state; C7 derivatives are oils, while C2 analogs with aromatic substituents form stable solids .
- Biological Activity : Hydroxyl and aryl substituents at C2 correlate with anti-cancer activity, while carboxylate esters are often intermediates or targeted for kinase inhibition .
Pharmacological Comparisons
Anti-Proliferative Activity :
- Compounds like 7-hydroxy-2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one inhibited A549, H322, and H1299 lung cancer cell lines at IC₅₀ values of 5–10 μM.
Therapeutic Potential vs. Limitations:
Biological Activity
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C10H15N3O2
- Molecular Weight : 209.24 g/mol
- CAS Number : 1422344-52-2
- IUPAC Name : this compound
This compound belongs to the class of pyrazolo-diazepines, which are known for their pharmacological versatility and potential therapeutic applications.
Synthesis
Recent studies have focused on the synthesis of pyrazolo-diazepines through various methods. A notable approach involves the alkylation of methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc propyl amine followed by cyclization to form the diazepine structure. The selective reduction of lactams and subsequent arylation reactions further enhance the chemical diversity of this scaffold .
Anticancer Potential
This compound has demonstrated promising anticancer properties in various studies:
- Inhibition of Cancer Cell Growth : Research indicates that derivatives of this compound can inhibit the growth of lung cancer cells (A549) by inducing cell cycle arrest and apoptosis .
- Mechanism of Action : The compound may exert its effects by modulating apoptotic pathways involving caspases .
Enzyme Inhibition
The compound has shown potential as an inhibitor for various enzymes involved in disease processes. For instance:
- Mcl-1 Inhibition : It has been reported to inhibit induced myeloid leukemia cell differentiation protein (Mcl-1), which is critical in cancer cell survival .
Antiviral Activity
Certain derivatives have also been evaluated for their antiviral properties. For example:
- Respiratory Syncytial Virus (RSV) : Compounds with similar structures have been noted for their ability to inhibit RSV polymerase complex activity .
Study 1: Anticancer Activity Evaluation
A study conducted on the cytotoxic effects of ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives showed significant inhibition of cancer cell lines compared to standard chemotherapeutic agents like cisplatin. The MTT assay results indicated that these compounds induce apoptosis in a dose-dependent manner.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | A549 | 10 | Caspase activation |
| B | H322 | 15 | Cell cycle arrest |
| C | H1299 | 12 | Apoptosis induction |
Study 2: Enzyme Inhibition Profile
In another investigation focusing on enzyme inhibition:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| A | Mcl-1 | 5 |
| B | RSV polymerase | 8 |
These findings suggest that ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives could be developed as dual-action agents targeting both cancer and viral infections.
Q & A
Q. What are the common synthetic routes for Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate, and how do reaction conditions influence yields?
The compound is typically synthesized via multi-step protocols involving cyclization and alkylation. For example, O-alkylation of hydroxyl-substituted intermediates (e.g., 7-hydroxy derivatives) using NaH as a base in DMF is a key step. Reaction conditions vary with substituents: benzyl groups at position 5 require higher temperatures (e.g., 60–80°C) and extended reaction times (~12–24 hours) compared to smaller substituents . Another route involves reductive amination and hydrogenation debenzylation, as seen in the synthesis of related pyrazolo[1,5-a]pyrazine derivatives .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with distinct signals for the ethyl ester group (δ ~4.3–4.4 ppm, quartet) and diazepine ring protons (δ ~1.8–2.1 ppm, multiplet) . Mass spectrometry (MS) via ESI provides molecular ion validation (e.g., [M+H]⁺ at m/z 209.20 for the parent compound) . Elemental analysis (C, H, N) further confirms purity, with deviations >0.3% indicating impurities .
Q. How can researchers distinguish this compound from structurally similar benzodiazepine derivatives?
Key differences lie in the fused pyrazole-diazepine core versus the benzene-diazepine system in classical benzodiazepines. Infrared (IR) spectroscopy identifies the absence of aromatic C=O stretches (~1700 cm⁻¹) in non-benzene-containing analogs. X-ray crystallography, as applied to related triazolopyridines, resolves torsional angles (e.g., 55.6° for ester groups) that distinguish substitution patterns .
Advanced Research Questions
Q. What strategies optimize regioselective functionalization at position 7 of the pyrazolo[1,5-a][1,4]diazepine scaffold?
Electrophilic substitution at position 7 is facilitated by activating groups (e.g., aldehydes) introduced via Vilsmeier-Haack formylation (using POCl₃/DMF) or nitration (HNO₃/H₂SO₄) . Steric hindrance from substituents at position 5 (e.g., benzyl groups) can reduce reaction rates, necessitating higher temperatures (80–100°C) and extended times . Computational modeling (DFT) predicts reactivity trends by analyzing electron density distribution .
Q. How do substituents at position 5 impact biological activity, particularly in targeting ROS1 kinases or GABA receptors?
Bulky substituents (e.g., sulfonamides or 3-methylfuran-2-carbonyl groups) enhance ROS1 inhibition by occupying hydrophobic pockets, as shown in IC₅₀ values <10 nM for derivatives like compound 26 . For GABA receptor binding, electron-withdrawing groups (e.g., nitro or fluoro) at position 8 improve affinity, mimicking flumazenil’s interactions (IC₅₀ ~5 nM) . Structure-activity relationship (SAR) studies should prioritize in vitro assays with radiolabeled ligands (e.g., [³H]flumazenil) .
Q. What methodologies resolve contradictions in spectral data for derivatives with complex substitution patterns?
Discrepancies in NMR splitting (e.g., duplicated signals in DMSO-d₆) often arise from rotameric equilibria or tautomerism. Variable-temperature NMR (VT-NMR) at 298–343 K can coalesce split peaks, confirming dynamic processes . For MS fragmentation ambiguities, high-resolution MS (HRMS) with <5 ppm error validates proposed structures . Conflicting elemental analysis data may require recrystallization (e.g., from hexane/EtOAc) to remove solvates .
Q. How can computational chemistry predict the stability of intermediates during multi-step synthesis?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For example, the energy barrier for cyclization steps in pyrazolo[1,5-a]pyrazine synthesis is ~25 kcal/mol, favoring room-temperature reactions . Molecular dynamics (MD) simulations assess solvent effects (e.g., DMF vs. THF) on reaction rates, aligning with experimental yields .
Methodological Considerations
- Reaction Optimization : Use Design of Experiments (DoE) to screen base-solvent combinations (e.g., NaH/DMF vs. K₂CO₃/THF) for alkylation efficiency .
- Purification : Flash chromatography (SiO₂, EtOAc/hexanes gradient) resolves sulfonamide derivatives, while preparative HPLC (>95% purity) is advised for polar analogs .
- Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using ACD/Labs or MestReNova) to confirm assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
